4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide
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Overview
Description
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for achieving a good yield, and the process may involve multiple steps to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cell signaling and as a precursor to biologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act on serotonin receptors, modulating neurotransmitter activity and affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in regulating plant growth.
Serotonin: A neurotransmitter with an indole ring, playing a crucial role in mood regulation.
Uniqueness
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is unique due to its specific structure, which combines an indole ring with an amino and butanamide group. This unique combination allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61059-60-7 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C14H19N3O2/c15-6-1-2-14(19)16-7-5-10-9-17-13-4-3-11(18)8-12(10)13/h3-4,8-9,17-18H,1-2,5-7,15H2,(H,16,19) |
InChI Key |
WWOBEZLVHPIJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCN |
Origin of Product |
United States |
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